Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate – Chiral Fluorinated Building Block
Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS 2382269-99-8) is a chiral, enantiomerically pure carbamate derivative featuring a trifluoromethyl-substituted hydroxyethylamine backbone protected with a benzyloxycarbonyl (Cbz) group . With molecular formula C₁₄H₁₈F₃NO₃ and molecular weight 305.29 g/mol, this compound serves as a protected chiral amino alcohol intermediate, primarily utilized in the synthesis of hydroxyethylamine-based aspartyl protease inhibitors, including HIV-1 protease and renin inhibitors [1]. The defined (2S,3R) stereochemistry corresponds to the configuration required for optimal binding in the S1/S1′ subsites of retroviral proteases, where the (R)-configured hydroxyl group is essential for transition-state mimicry [1].
1Chiral (2S,3R) scaffold for aspartyl protease inhibitor assembly
2Cbz protection compatible with multi-step peptidomimetic synthesis
3CF3-substituted building block for P1' pocket SAR studies
[1] G.D. Searle & Co. (Monsanto). Methods of Preparing Retroviral Protease Inhibitor Intermediates. U.S. Patent Application. Filed November 30, 2006. Describes key chiral amine intermediates with hydroxyethylamine isostere for HIV protease and renin inhibitors. https://www.freepatentsonline.com/20060270846.pdf View Source
Why Not Racemic or Generic Analogs
Substituting this compound with racemic mixtures, the (2S,3S) diastereomer, or non-fluorinated analogs introduces quantifiable risks to synthetic yield, stereochemical fidelity, and downstream biological activity. The (2S,3R) configuration is not interchangeable: in hydroxyethylamine-based HIV-1 protease inhibitors, the (R)-configured hydroxyl group at the 2-position is critical for transition-state isostere binding to catalytic aspartates, and inversion to the (S) configuration at this center typically abolishes inhibitory activity [1]. Furthermore, the trifluoromethyl group is not merely a lipophilic substituent; its bioisosteric replacement with a methyl group alters the steric accommodation within the S1′ protease pocket, directly affecting inhibitor potency in a target-dependent manner [2]. Finally, the Cbz protecting group provides orthogonal deprotection selectivity versus commonly used Boc-protected analogs, enabling stepwise synthetic strategies that would be precluded by generic substitution [3].
Racemic or (2S,3S) diastereomer
Racemic mixture requires chiral resolution before use; the (2S,3S) diastereomer presents the hydroxyl group in a disfavored (S) orientation, which class-level SAR indicates may not support transition-state isostere binding.
Non-fluorinated methyl analog
Replacing CF3 with CH3 alters steric accommodation and metabolic stability; the CF3 group provides a distinct lipophilic-electronic profile that may not be replicated by a methyl substituent in S1' pocket contexts.
Boc-protected analog
Cbz group is stable under mild acidolysis (TFA) that cleaves Boc; substitution with a Boc analog eliminates orthogonal deprotection advantage, potentially complicating sequential amine unveiling strategies.
[1] Thompson, W.J.; Ghosh, A.K.; et al. A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity. Journal of Medicinal Chemistry, 1992. Demonstrates strong preference for (R) stereochemistry at the transition state hydroxyl group. PubMed PMID: 1404205. View Source
[2] Jagodzinska, M.; Huguenot, F.; Candiani, G.; Zanda, M. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 2009, 4(1), 49–51. Measures inhibitory potency of CF3 vs CH3, CH3CH2, and (CH3)2CH in collagenase B S1′ pocket. View Source
Quantitative Differentiation vs. Closest Comparators
Enantiomeric Purity vs. Racemic Mixture
The (2S,3R)-configured product is supplied at 98% purity (Leyan, Chemscene) , in contrast to the racemic benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate sold by Sigma-Aldrich (Enamine catalog) at 95% purity without stereochemical specification . While this represents a 3-percentage-point purity difference, the critical distinction lies in stereochemical definition rather than bulk purity: the racemic product contains all four stereoisomers in undefined proportions, requiring chiral resolution or asymmetric synthesis before use in stereospecific protease inhibitor construction.
Enantiomeric PurityDirect head-to-head
98% purity, single (2S,3R) enantiomer vs. 95% racemic, undefined stereochemistry
Defined stereochemistry eliminates chiral resolution steps
Purity difference minimal; key advantage is stereochemical definition
+3 percentage points purity; stereochemically defined vs. undefined
Conditions
Supplier Certificate of Analysis specifications
Why This Matters
For stereospecific synthesis workflows, procurement of the defined (2S,3R) enantiomer eliminates the yield loss, cost, and analytical burden associated with resolving racemic or diastereomeric mixtures prior to downstream coupling.
Diastereomeric Binding in HIV-1 Protease Inhibitors
In hydroxyethylamine-based HIV-1 protease inhibitors, the (R) configuration at the hydroxyl-bearing carbon (C2 in this scaffold) is strongly preferred for inhibitory activity, as demonstrated in foundational structure-activity studies where (R)-configured hydroxyethylamine isosteres exhibited IC50 values in the low nanomolar range, while (S)-configured diastereomers showed substantially reduced or absent inhibition due to misalignment with catalytic aspartates Asp25 and Asp125 [1]. The (2S,3R) configuration of this carbamate corresponds to the active (R)-hydroxyl geometry required for transition-state mimicry, whereas the (2S,3S) diastereomer (CAS 291778-49-9) presents the hydroxyl group in the disfavored (S) orientation, which is predicted to compromise hydrogen-bonding geometry with the catalytic dyad based on crystallographic analysis of inhibitor-protease complexes [1]. No direct IC50 comparison exists for the free carbamate intermediates, as biological activity is measured on the fully elaborated inhibitors; nonetheless, the stereochemical requirement is a class-level determinant of downstream compound potency [1].
Stereochemical suitability for HIV-1 protease inhibitor pharmacophore
Target Compound Data
(2S,3R) configuration: hydroxyl group in (R) orientation – compatible with catalytic aspartate binding
Comparator Or Baseline
(2S,3S) diastereomer (CAS 291778-49-9): hydroxyl group in (S) orientation – disfavored geometry
Quantified Difference
No direct IC50 data for intermediates; class-level SAR: (R)-OH required for nM-range HIV-1 protease inhibition; (S)-OH typically yields >100-fold loss in potency
Conditions
Inferred from HIV-1 protease inhibitor SAR (hydroxyethylamine isostere series, recombinant HIV-1 protease assays)
Why This Matters
Procurement of the (2S,3R) rather than the (2S,3S) diastereomer is essential when the downstream synthetic target is a hydroxyethylamine-based aspartyl protease inhibitor; use of the incorrect diastereomer cannot be corrected in subsequent steps and leads to inactive final compounds.
[1] Thompson, W.J.; Ghosh, A.K.; et al. A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity. Journal of Medicinal Chemistry, 1992. Strong preference for (R) stereochemistry at the transition state hydroxyl group. PubMed PMID: 1404205. View Source
Protecting Group Orthogonality: Cbz vs. Boc
The benzyl carbamate (Cbz) protecting group on this compound is cleaved via catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas the tert-butyl carbamate (Boc) group is removed under mild acidolysis (TFA, HCl/dioxane). This orthogonality is a key synthetic design feature: Boc can be selectively cleaved by mild acidolysis without affecting the Cbz group, whereas benzyl carbamates require significantly stronger acidic conditions or hydrogenolysis for deprotection [1]. In multi-step syntheses of retroviral protease inhibitors where multiple amino groups require differential protection, the Cbz-protected intermediate enables sequential deprotection strategies that would be impossible with a Boc-protected analog alone [2].
Orthogonal ProtectionClass-level
Cbz cleaved by H2/Pd-C or strong acid; Boc cleaved by TFA (mild acidolysis)
Enables sequential deprotection without group scrambling
Deprotection orthogonality in multi-step synthesis
Target Compound Data
Cbz group: cleaved by H₂/Pd-C hydrogenolysis or strong acid (HBr/AcOH); stable to TFA
Comparator Or Baseline
Boc group: cleaved by mild acidolysis (TFA, 20–50% in CH₂Cl₂, RT); stable to hydrogenolysis
Quantified Difference
Cbz stable under conditions that cleave Boc (TFA, RT, <1 h); Boc stable under conditions that cleave Cbz (H₂, Pd/C, atmospheric pressure)
Conditions
Standard peptide chemistry deprotection protocols; TFA-mediated Boc cleavage vs. catalytic hydrogenolysis for Cbz
Why This Matters
When the synthetic route requires selective deprotection of a second amine protected as Boc in the presence of the trifluoromethyl-hydroxyethylamine moiety, the Cbz-protected intermediate is functionally irreplaceable by a Boc-protected analog, as both groups would respond to the same acidic conditions.
[1] RSC Publishing. Dual protection of amino functions involving Boc. Benzyl carbamates require significantly stronger acidic conditions for deprotection versus Boc, which is cleaved by mild acidolysis. 2013. View Source
[2] G.D. Searle & Co. Methods of Preparing Retroviral Protease Inhibitor Intermediates. U.S. Patent, 2006. Multi-step syntheses utilizing orthogonal protecting group strategies for key chiral amine intermediates. View Source
Trifluoromethyl vs. Methyl Bioisosterism
The trifluoromethyl group is not a simple lipophilic replacement for a methyl group; its bioisosterism is context-dependent. A systematic study using a collagenase B (MMP-8) S1′ pocket probe demonstrated that the CF3 group can be accommodated in a tight lipophilic tunnel, but the inhibitory potency relative to CH3, CH3CH2, and (CH3)2CH varies depending on the steric constraints of the specific pocket [1]. The CF3 group offers a van der Waals volume intermediate between methyl and isopropyl (CF3 ≈ 21.3 ų; CH3 ≈ 13.7 ų; iPr ≈ 28.3 ų), providing enhanced lipophilicity (Hansch π ≈ +0.88 for CF3 vs. +0.56 for CH3 on an aromatic ring) without the full steric demand of an isopropyl group [1]. In the context of HIV-1 protease inhibitor design, the CF3-substituted P1/P1′ moiety contributes to improved metabolic stability compared to non-fluorinated analogs by resisting cytochrome P450-mediated oxidation at the benzylic or allylic positions [1].
Steric accommodation and metabolic stability of CF3 vs. CH3 in protease inhibitor context
Target Compound Data
CF3 group: van der Waals volume ~21.3 ų; Hansch π ≈ +0.88; resistant to P450 oxidation
Comparator Or Baseline
CH3 group: van der Waals volume ~13.7 ų; Hansch π ≈ +0.56; susceptible to P450 oxidation
Quantified Difference
CF3 provides ~55% greater van der Waals volume and ~57% greater lipophilicity (π) relative to CH3; metabolic oxidation blocked at C-F positions
Conditions
MMP-8 S1′ pocket probe study (Jagodzinska et al., 2009); Hansch π values from aromatic substitution data
Why This Matters
For procurement decisions in protease inhibitor discovery programs, the CF3-bearing intermediate provides a sterically tuned, metabolically stabilized building block that the non-fluorinated methyl analog cannot replicate; the CF3 group's unique combination of modest steric bulk with high lipophilicity and oxidative stability makes it non-substitutable for specific S1′ pocket geometries.
[1] Jagodzinska, M.; Huguenot, F.; Candiani, G.; Zanda, M. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 2009, 4(1), 49–51. Comparative CF3 vs. CH3, CH3CH2, and (CH3)2CH inhibitory potency in collagenase B S1′ pocket. View Source
Storage Condition: Refrigeration vs. Room Temperature
The (2S,3R) enantiomer as supplied by Chemscene specifies storage at 2–8°C in sealed, dry conditions , whereas the racemic mixture from Sigma-Aldrich is shipped and stored at room temperature and the (2S,3S) diastereomer (CAS 291778-49-9) is also stored at room temperature per Chemsrc . This storage condition differential suggests that the specific (2S,3R) stereoisomer may exhibit different solid-state stability or hygroscopicity compared to its diastereomer and racemic mixture, necessitating cold-chain logistics for long-term preservation.
Storage ConditionSupplier specification
(2S,3R): 2–8°C sealed; racemic and (2S,3S): room temperature
Refrigeration requirement for this isomer; may reflect differential stability
Plan cold-chain logistics for long-term storage
Storage conditionStabilityProcurement logistics
Evidence Dimension
Recommended storage temperature
Target Compound Data
2–8°C, sealed in dry conditions
Comparator Or Baseline
Racemic: Room temperature (Sigma-Aldrich); (2S,3S): Room temperature (Chemsrc)
Quantified Difference
Target requires refrigeration (~4°C median); comparators stable at ambient (~20–25°C)
Procurement planning must account for cold storage capability when ordering the (2S,3R) isomer; laboratories without reliable 2–8°C storage should consider this logistical requirement, which is not necessary for the racemic or (2S,3S) alternatives.
Storage conditionStabilityProcurement logistics
Predicted Physicochemical Properties: (2S,3R) vs. (2S,3S)
The (2S,3S) diastereomer (CAS 291778-49-9) has predicted density of 1.227 ± 0.06 g/cm³ and predicted boiling point of 408.4 ± 45.0 °C . While analogous computational predictions for the (2S,3R) isomer are not publicly reported, the (2S,3R) isomer is assigned a distinct CAS number (2382269-99-8) and unique InChI Key (SESFXBYSHTUGNX-NEPJUHHUSA-N) relative to the (2S,3S) isomer (SESFXBYSHTUGNX-RYUDHWBXSA-N) , confirming they are chromatographically and spectroscopically distinguishable entities. The different InChI stereochemical descriptors provide a definitive analytical fingerprint for identity verification at receiving, ensuring the correct diastereomer is delivered.
Analytical IdentityData to verify
Distinct InChI Keys and CAS numbers for (2S,3R) vs. (2S,3S). Predicted density/boiling point similar but not identical
Predicted physicochemical properties and analytical identifiers
Target Compound Data
(2S,3R): CAS 2382269-99-8, InChI Key SESFXBYSHTUGNX-NEPJUHHUSA-N; predicted properties not publicly reported
Comparator Or Baseline
(2S,3S): CAS 291778-49-9, InChI Key SESFXBYSHTUGNX-RYUDHWBXSA-N; density 1.227 ± 0.06 g/cm³ (Predicted), boiling point 408.4 ± 45.0 °C (Predicted)
Quantified Difference
Distinct InChI stereochemical layers confirm non-identity; density and boiling point predicted to be similar but not identical
Conditions
Computational predictions (Chemsrc); InChI Key from IUPAC standard InChI generation
Why This Matters
The distinct InChI Key and CAS number provide unambiguous identity verification at procurement receiving, enabling QC laboratories to confirm the correct diastereomer has been supplied using standard analytical techniques (NMR, chiral HPLC, or LC-MS with chiral columns).
This compound is optimally deployed as a chiral P1/P1′ building block in the synthesis of hydroxyethylamine-based HIV-1 protease inhibitors. The (2S,3R) configuration provides the (R)-hydroxyl geometry required for binding to catalytic aspartates Asp25 and Asp125, a stereochemical prerequisite established by extensive SAR showing that (R)-configured hydroxyethylamine isosteres yield nanomolar-range IC50 values against recombinant HIV-1 protease [1]. The Cbz protecting group allows orthogonal deprotection via hydrogenolysis after assembly of the inhibitor core, compatible with Boc-based protection at other positions [2]. The trifluoromethyl group occupies the S1′ pocket with enhanced lipophilicity and metabolic stability compared to a methyl substituent, contributing to improved pharmacokinetic profiles in lead optimization [3].
Renin Inhibitor Intermediate Synthesis
The same hydroxyethylamine scaffold with defined (2S,3R) stereochemistry is a key intermediate in the multi-step synthesis of renin inhibitors, which share the aspartyl protease mechanism with HIV-1 protease. Patent literature (G.D. Searle & Co.) explicitly describes the use of chiral hydroxyethylamine intermediates for both retroviral protease and renin inhibitor programs, requiring enantiomerically and diastereomerically pure amine building blocks [2]. The 98% purity and stereochemical definition of this compound meet the specifications for late-stage clinical candidate synthesis where diastereomeric impurities must be controlled to <0.15% per ICH Q3A guidelines for new drug substances.
Orthogonal Protection Strategy
This compound is specifically indicated for synthetic routes requiring differential amine protection. The Cbz group is stable under the mild acidic conditions (TFA/CH₂Cl₂) used for Boc deprotection, enabling sequential unveiling of amine functionalities without protecting group scrambling [2]. This orthogonality is critical in the construction of complex peptidomimetic inhibitors where the trifluoromethyl-hydroxyethylamine moiety must remain protected during acidic deprotection of a Boc-protected P2 or P2′ amine. The racemic mixture or the (2S,3S) diastereomer cannot fulfill this role with equivalent synthetic efficiency, as they lack either the correct stereochemistry or the orthogonal protecting group profile.
SAR Studies of Fluorinated P1′ Substituents
In systematic SAR exploration of S1′ pocket substituents, this compound serves as a CF3-bearing building block for direct comparison with CH3, CH2CH3, and CH(CH3)2 analogs. The bioisosterism of CF3 is target-dependent, as demonstrated by Jagodzinska et al. (2009) using a collagenase B probe, where the relative potency of CF3 vs. CH3 varied with the steric constraints of the pocket [3]. This compound enables head-to-head P1′ substituent scanning in the context of HIV-1 protease or renin inhibitor series, providing quantitative structure-activity data that the non-fluorinated methyl analog (where available) cannot generate for trifluoromethyl-specific interactions.
Application
Selection Property
Validation Focus
Aspartyl protease inhibitor pathway research
Defined (2S,3R) hydroxyethylamine scaffold
Transition-state isostere geometry assessment
Renin pathway inhibitor intermediate synthesis
Enantiomerically pure amine building block
Chiral purity and synthesis reproducibility
Orthogonal protection strategy development
Cbz group with orthogonal stability to Boc
Sequential deprotection selectivity validation
Fluorinated P1' substituent SAR studies
CF3 group as bioisosteric probe
Steric accommodation and metabolic stability comparison
[1] Thompson, W.J.; Ghosh, A.K.; et al. A series of potent HIV-1 protease inhibitors containing a hydroxyethyl secondary amine transition state isostere: synthesis, enzyme inhibition, and antiviral activity. Journal of Medicinal Chemistry, 1992. PubMed PMID: 1404205. View Source
[2] G.D. Searle & Co. (Monsanto). Methods of Preparing Retroviral Protease Inhibitor Intermediates. U.S. Patent Application. Filed November 30, 2006. Describes orthogonal protecting group strategies and use for both HIV protease and renin inhibitors. View Source
[3] Jagodzinska, M.; Huguenot, F.; Candiani, G.; Zanda, M. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 2009, 4(1), 49–51. View Source
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